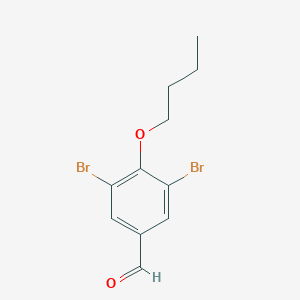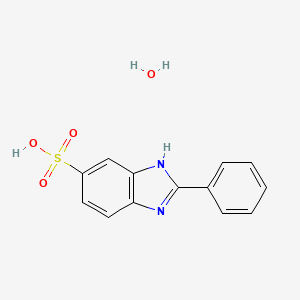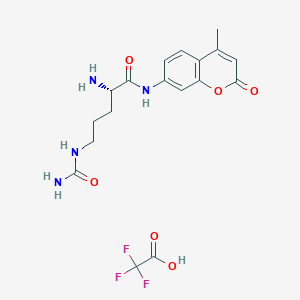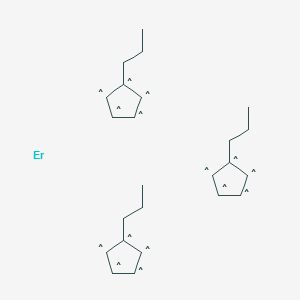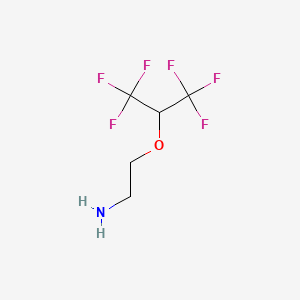
2-(Hexafluoropropoxy)ethyl amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexafluoropropoxy)ethyl amine, also known as 2-HFPE, is an organofluorine compound used in a variety of applications. It is a colorless liquid with a boiling point of 107°C and a melting point of -41°C. 2-HFPE is a versatile compound with a wide range of applications in research and industry, making it an important chemical for many areas of study.
Scientific Research Applications
2-(Hexafluoropropoxy)ethyl amine is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a catalyst for the synthesis of polymers. It is also used as a reactant in the synthesis of pharmaceuticals and other compounds. 2-(Hexafluoropropoxy)ethyl amine is used in the production of fluorinated polymers, which have applications in the fields of aerospace, electronics, and medical devices.
Mechanism of Action
2-(Hexafluoropropoxy)ethyl amine acts as a nucleophile, meaning it can donate electrons to form a covalent bond with an electrophile. The Lewis acid catalyst serves to activate the hexafluoropropene, which then reacts with the ethanolamine to form the intermediate. The intermediate then reacts with the ethanolamine to form the desired 2-(Hexafluoropropoxy)ethyl amine product.
Biochemical and Physiological Effects
2-(Hexafluoropropoxy)ethyl amine has been studied extensively for its biochemical and physiological effects. In laboratory studies, 2-(Hexafluoropropoxy)ethyl amine has been shown to inhibit the growth of several species of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have antifungal activity, inhibiting the growth of Candida albicans. In addition, 2-(Hexafluoropropoxy)ethyl amine has been shown to have antiviral activity against the herpes simplex virus.
Advantages and Limitations for Lab Experiments
2-(Hexafluoropropoxy)ethyl amine has several advantages for use in laboratory experiments. It is a relatively stable compound, making it easy to store and handle. In addition, it is relatively non-toxic, making it safe to use in laboratory experiments. However, it should be noted that 2-(Hexafluoropropoxy)ethyl amine is a highly reactive compound and should be handled with care.
Future Directions
Future research on 2-(Hexafluoropropoxy)ethyl amine could focus on exploring its potential applications in the medical field. For example, further studies could be conducted to examine its potential use as an antimicrobial agent or as a potential antiviral agent. Additionally, further research could be conducted to explore its potential use as a catalyst for organic synthesis or as a reactant in the synthesis of pharmaceuticals and other compounds. Finally, additional research could be conducted to explore its potential use in the production of fluorinated polymers.
Synthesis Methods
2-(Hexafluoropropoxy)ethyl amine is synthesized by reacting hexafluoropropene with ethanolamine in the presence of a catalytic amount of a Lewis acid. The reaction proceeds in two steps, with the first step being the formation of the 2-hexafluoropropoxyethylamine intermediate. The intermediate is then reacted with the ethanolamine to form the desired 2-(Hexafluoropropoxy)ethyl amine product.
properties
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F6NO/c6-4(7,8)3(5(9,10)11)13-2-1-12/h3H,1-2,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJLBHWIESYVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)(F)F)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-N-[2-(5-methyl-[1,2,4]oxadiazol-3-yl)-ethyl]-propionamide](/img/structure/B6318593.png)
